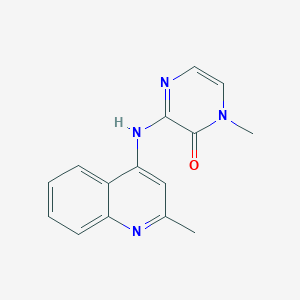

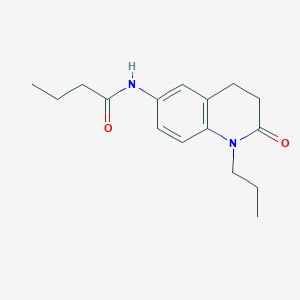

2-cyclopropyl-4-(1H-1,2,4-triazol-1-yl)pyrimidine

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

1,2,4-Triazole derivatives are unique heterocyclic compounds present in an array of pharmaceuticals and biologically important compounds used in drug-discovery studies against cancer cells, microbes, and various types of diseases in the human body .

Synthesis Analysis

A series of 4-(1H-1,2,4-triazol-1-yl)benzoic acid hybrids was successfully synthesized and their structures were established by NMR and MS analysis . Another study reported the synthesis of nineteen novel 1,2,4-triazole derivatives including 1,3-diphenyl-2-(1H-1,2,4-triazol-1-yl) propan-1-ones .Molecular Structure Analysis

The structures of these derivatives were confirmed by spectroscopic techniques like IR, 1 H-NMR, Mass spectroscopy and Elemental analysis .Scientific Research Applications

Synthetic Methodologies and Chemical Properties

Research has developed various synthetic methodologies for creating compounds within the 1,2,4-triazolo[1,5-a]pyrimidine family, demonstrating the flexibility and potential of these compounds in chemical synthesis. For instance, a metal-free synthesis approach for 1,2,4-triazolo[1,5-a]pyrimidines has been reported, featuring a short reaction time and high yields, indicating the efficiency of these methods in constructing complex molecules (Zisheng Zheng et al., 2014). Additionally, regioselective synthesis of [1,2,4]triazolo[4,3-a]pyrimidines has been demonstrated, further showcasing the chemical versatility and potential applications of these compounds in designing molecules with specific properties and activities (R. Kamal et al., 2020).

Biological Applications and Potentials

Compounds within this chemical family have shown significant biological activities, including anticancer, antibacterial, and antifungal properties. For example, specific derivatives exhibited potent apoptotic inducing activities and cytotoxic effects against cancer cell lines, highlighting their potential as therapeutic agents (R. Kamal et al., 2020). Moreover, the synthesis of novel pyrimidine derivatives has been linked to antibacterial activity, further underscoring the medicinal chemistry relevance of these compounds (W. Shehta & A. A. Abdel Hamid, 2019).

Mechanism of Action

Target of Action

The primary target of 2-cyclopropyl-4-(1H-1,2,4-triazol-1-yl)pyrimidine is the aromatase enzyme . This enzyme plays a crucial role in the biosynthesis of estrogens, which are key hormones in various physiological processes.

Mode of Action

This compound interacts with its target by forming hydrogen bonds . This interaction leads to the inhibition of the aromatase enzyme, thereby disrupting the synthesis of estrogens .

Biochemical Pathways

The inhibition of the aromatase enzyme affects the estrogen biosynthesis pathway . This disruption can lead to a decrease in estrogen levels, which can have various downstream effects depending on the physiological context .

Result of Action

The primary result of the action of this compound is the inhibition of the aromatase enzyme . This leads to a decrease in estrogen levels, which can have various effects at the molecular and cellular levels, depending on the context .

Safety and Hazards

Future Directions

Biochemical Analysis

Biochemical Properties

The biochemical properties of 2-cyclopropyl-4-(1H-1,2,4-triazol-1-yl)pyrimidine are not fully understood yet. It is known that triazole derivatives can bind to the iron in the heme moiety of CYP-450 enzymes . This interaction could potentially influence various biochemical reactions.

Cellular Effects

The specific cellular effects of this compound are currently unknown. Some triazole derivatives have shown inhibitory activities against cancer cell lines . These compounds may influence cell function by affecting cell signaling pathways, gene expression, and cellular metabolism.

Molecular Mechanism

The molecular mechanism of action of this compound is not fully elucidated. It is known that triazole derivatives can bind to the iron in the heme moiety of CYP-450 enzymes . This binding could potentially lead to enzyme inhibition or activation, and changes in gene expression.

Properties

IUPAC Name |

2-cyclopropyl-4-(1,2,4-triazol-1-yl)pyrimidine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9N5/c1-2-7(1)9-11-4-3-8(13-9)14-6-10-5-12-14/h3-7H,1-2H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CXDDXFOUMBWKOQ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1C2=NC=CC(=N2)N3C=NC=N3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9N5 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

187.20 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(2Z)-2-{[4-(methylsulfanyl)phenyl]methylidene}-2,3-dihydro-1H-inden-1-one](/img/structure/B2361874.png)

![3-(4-Ethylbenzoyl)-6,7-dimethoxy-1-[(3-methoxyphenyl)methyl]quinolin-4-one](/img/structure/B2361881.png)

![(E)-N-(2-(3-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazol-1(3H)-yl)ethyl)but-2-enamide](/img/structure/B2361883.png)

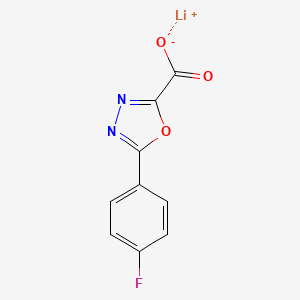

![3-fluoro-4-methoxy-N-{[7-(3-methyl-1,2,4-oxadiazol-5-yl)[1,2,4]triazolo[4,3-a]pyridin-3-yl]methyl}benzamide](/img/structure/B2361886.png)

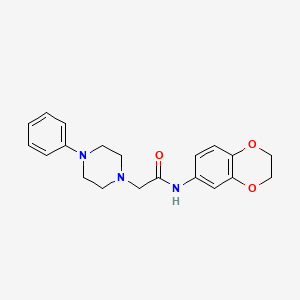

![1-[(1-Benzylpiperidin-4-yl)methyl]-3-(2-methoxyethyl)urea](/img/structure/B2361889.png)